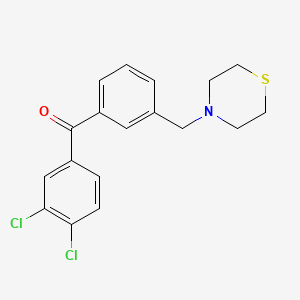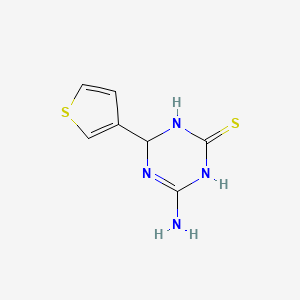
3,4-Dichloro-3'-thiomorpholinomethylbenzophenone
Descripción general
Descripción
3,4-Dichloro-3'-thiomorpholinomethylbenzophenone is a useful research compound. Its molecular formula is C18H17Cl2NOS and its molecular weight is 366.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated that derivatives of thiomorpholine, a key component in 3,4-Dichloro-3'-thiomorpholinomethylbenzophenone, have significant antimicrobial properties. Specifically, thiomorpholine derivatives synthesized through nucleophilic substitution reactions showed potential in increasing microbial intracellular concentration and reducing microbial resistance, indicating their usefulness in antimicrobial applications (D. Kardile & N. Kalyane, 2010).
Spectrophotometric Analysis
Compounds related to this compound have been used in spectrophotometric analyses. For example, a study on 2-(3,5-dichloro-2-pyridylazo)-5-dimethylaminophenol showed its application in the spectrophotometric determination of cobalt in mild steels, highlighting the potential for similar uses of this compound in analytical chemistry (M. Nakamura et al., 1987).
Luminescence and Magnetic Properties
Research involving similar compounds indicates potential applications in the field of luminescence and magnetic properties. A study of dinuclear lanthanide complexes, which includes compounds with structures related to thiomorpholinomethylbenzophenone, revealed characteristic emission peaks and magnetic properties, suggesting possible use in materials science and magnetic applications (Dong-Fang Wu et al., 2019).
Crystallography and Intermolecular Interactions
Further research on thiomorpholine derivatives focuses on their crystal structures and intermolecular interactions. This knowledge is crucial in the development of new materials and in understanding molecular behavior in different environments (R. Shukla et al., 2014).
Synthetic Chemistry Applications
Thiomorpholine derivatives, closely related to this compound, have been used in various synthetic chemistry applications. Their role in synthesizing new molecules with specific properties indicates the compound's potential in pharmaceutical and materials science research (Hong Sun et al., 2021).
Análisis Bioquímico
Biochemical Properties
3,4-Dichloro-3’-thiomorpholinomethylbenzophenone plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone has been shown to modulate the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone binds to the active sites of target enzymes, leading to their inhibition. This inhibition results in the accumulation of substrates and a decrease in the production of downstream metabolites . Furthermore, 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling pathways, gene expression, and metabolic processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone can lead to toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
3,4-Dichloro-3’-thiomorpholinomethylbenzophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production . Additionally, 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone can affect the levels of metabolites involved in oxidative stress response, thereby influencing cellular redox balance and overall metabolic flux .
Transport and Distribution
The transport and distribution of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone within these compartments can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone is critical for its activity and function. The compound contains specific targeting signals and post-translational modifications that direct it to particular compartments or organelles within the cell . For example, 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone can localize to the mitochondria, where it interacts with mitochondrial enzymes and affects mitochondrial function . Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins .
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTBYZRWYYNFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643391 | |
| Record name | (3,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-87-6 | |
| Record name | Methanone, (3,4-dichlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(5-{[(4-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359575.png)

![3-(5-{[(5-Ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)propanoic acid](/img/structure/B1359577.png)
![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)



